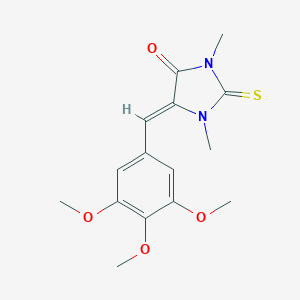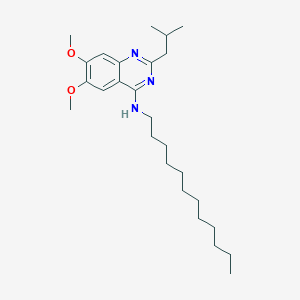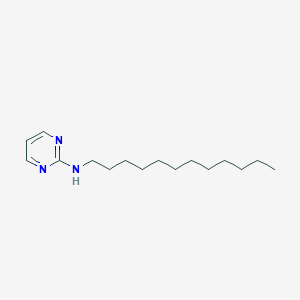![molecular formula C25H17ClN4O4S B303550 N-[4-(4-chlorophenoxy)phenyl]-2-{[5,6-di(2-furyl)-1,2,4-triazin-3-yl]sulfanyl}acetamide](/img/structure/B303550.png)
N-[4-(4-chlorophenoxy)phenyl]-2-{[5,6-di(2-furyl)-1,2,4-triazin-3-yl]sulfanyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(4-chlorophenoxy)phenyl]-2-{[5,6-di(2-furyl)-1,2,4-triazin-3-yl]sulfanyl}acetamide, also known as TAK-659, is a novel small molecule inhibitor that has shown potential in the treatment of various types of cancers. It belongs to the class of drugs known as Bruton's tyrosine kinase (BTK) inhibitors and works by inhibiting the activity of BTK, a key enzyme involved in the growth and survival of cancer cells.
Mechanism of Action
N-[4-(4-chlorophenoxy)phenyl]-2-{[5,6-di(2-furyl)-1,2,4-triazin-3-yl]sulfanyl}acetamide works by binding to the active site of BTK and inhibiting its activity. BTK is a key enzyme involved in the B-cell receptor (BCR) signaling pathway, which plays a crucial role in the growth and survival of cancer cells. By inhibiting BTK, N-[4-(4-chlorophenoxy)phenyl]-2-{[5,6-di(2-furyl)-1,2,4-triazin-3-yl]sulfanyl}acetamide disrupts the BCR signaling pathway and induces cell death in cancer cells.
Biochemical and Physiological Effects:
N-[4-(4-chlorophenoxy)phenyl]-2-{[5,6-di(2-furyl)-1,2,4-triazin-3-yl]sulfanyl}acetamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. It is well-tolerated in preclinical models, with no significant toxicity or adverse effects observed. N-[4-(4-chlorophenoxy)phenyl]-2-{[5,6-di(2-furyl)-1,2,4-triazin-3-yl]sulfanyl}acetamide has also been shown to have good penetration into the central nervous system, which is important for the treatment of certain types of brain tumors.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-[4-(4-chlorophenoxy)phenyl]-2-{[5,6-di(2-furyl)-1,2,4-triazin-3-yl]sulfanyl}acetamide is its specificity for BTK, which reduces the risk of off-target effects and toxicity. N-[4-(4-chlorophenoxy)phenyl]-2-{[5,6-di(2-furyl)-1,2,4-triazin-3-yl]sulfanyl}acetamide also has good oral bioavailability and a long half-life, which makes it a convenient drug for use in preclinical studies. However, one limitation of N-[4-(4-chlorophenoxy)phenyl]-2-{[5,6-di(2-furyl)-1,2,4-triazin-3-yl]sulfanyl}acetamide is its relatively low solubility, which can make it difficult to formulate for in vivo studies.
Future Directions
There are several potential future directions for the development of N-[4-(4-chlorophenoxy)phenyl]-2-{[5,6-di(2-furyl)-1,2,4-triazin-3-yl]sulfanyl}acetamide. One area of interest is the use of N-[4-(4-chlorophenoxy)phenyl]-2-{[5,6-di(2-furyl)-1,2,4-triazin-3-yl]sulfanyl}acetamide in combination with other anti-cancer drugs to enhance its efficacy. Another area of interest is the development of N-[4-(4-chlorophenoxy)phenyl]-2-{[5,6-di(2-furyl)-1,2,4-triazin-3-yl]sulfanyl}acetamide as a treatment for autoimmune diseases, as BTK is also involved in the pathogenesis of autoimmune disorders. Finally, there is potential for the development of N-[4-(4-chlorophenoxy)phenyl]-2-{[5,6-di(2-furyl)-1,2,4-triazin-3-yl]sulfanyl}acetamide as a targeted therapy for specific types of cancer, based on the expression of BTK in different tumor types.
In conclusion, N-[4-(4-chlorophenoxy)phenyl]-2-{[5,6-di(2-furyl)-1,2,4-triazin-3-yl]sulfanyl}acetamide is a promising small molecule inhibitor with potential in the treatment of various types of cancers. Its specificity for BTK and favorable pharmacokinetic profile make it an attractive drug for use in preclinical studies. Further research is needed to fully explore its potential in the treatment of cancer and other diseases.
Synthesis Methods
The synthesis of N-[4-(4-chlorophenoxy)phenyl]-2-{[5,6-di(2-furyl)-1,2,4-triazin-3-yl]sulfanyl}acetamide involves several steps, including the preparation of the starting materials, the coupling of the two key intermediates, and the final purification of the product. The synthesis process has been optimized to yield high-quality N-[4-(4-chlorophenoxy)phenyl]-2-{[5,6-di(2-furyl)-1,2,4-triazin-3-yl]sulfanyl}acetamide with a high purity level and good reproducibility.
Scientific Research Applications
N-[4-(4-chlorophenoxy)phenyl]-2-{[5,6-di(2-furyl)-1,2,4-triazin-3-yl]sulfanyl}acetamide has been extensively studied in preclinical models of cancer, and the results have been promising. It has shown efficacy in various types of cancers, including lymphoma, leukemia, and solid tumors. N-[4-(4-chlorophenoxy)phenyl]-2-{[5,6-di(2-furyl)-1,2,4-triazin-3-yl]sulfanyl}acetamide has also been shown to have synergistic effects when used in combination with other anti-cancer drugs.
properties
Product Name |
N-[4-(4-chlorophenoxy)phenyl]-2-{[5,6-di(2-furyl)-1,2,4-triazin-3-yl]sulfanyl}acetamide |
|---|---|
Molecular Formula |
C25H17ClN4O4S |
Molecular Weight |
504.9 g/mol |
IUPAC Name |
2-[[5,6-bis(furan-2-yl)-1,2,4-triazin-3-yl]sulfanyl]-N-[4-(4-chlorophenoxy)phenyl]acetamide |
InChI |
InChI=1S/C25H17ClN4O4S/c26-16-5-9-18(10-6-16)34-19-11-7-17(8-12-19)27-22(31)15-35-25-28-23(20-3-1-13-32-20)24(29-30-25)21-4-2-14-33-21/h1-14H,15H2,(H,27,31) |
InChI Key |
CXSIIGSSEFWULK-UHFFFAOYSA-N |
SMILES |
C1=COC(=C1)C2=C(N=NC(=N2)SCC(=O)NC3=CC=C(C=C3)OC4=CC=C(C=C4)Cl)C5=CC=CO5 |
Canonical SMILES |
C1=COC(=C1)C2=C(N=NC(=N2)SCC(=O)NC3=CC=C(C=C3)OC4=CC=C(C=C4)Cl)C5=CC=CO5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![ethyl 5-[(cyclobutylcarbonyl)amino]-1-(4-isopropylphenyl)-1H-pyrazole-4-carboxylate](/img/structure/B303475.png)

![N-(2,4-dimethoxyphenyl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide](/img/structure/B303479.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-bromo-2-methylphenyl)acetamide](/img/structure/B303480.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-chlorophenyl)acetamide](/img/structure/B303482.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide](/img/structure/B303484.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide](/img/structure/B303486.png)
![2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B303487.png)
![2-{[3-cyano-4-(2,3-dimethoxyphenyl)-6-phenylpyridin-2-yl]sulfanyl}-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B303490.png)